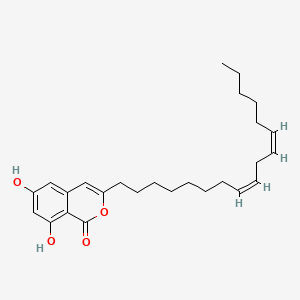
Antileishmanial agent-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-13 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a significant health threat. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial agent-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols; reactions occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with new functional groups
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-13 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting Leishmania infections.
Wirkmechanismus
The mechanism of action of Antileishmanial agent-13 involves targeting specific molecular pathways within the Leishmania parasite. The compound inhibits the activity of key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions . Molecular docking studies have shown that this compound binds to the active site of enzymes such as N-myristoyltransferase, preventing the synthesis of critical proteins required for parasite survival . This inhibition ultimately results in the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
Miltefosine: An oral drug used to treat leishmaniasis, with a similar mechanism of action involving disruption of lipid metabolism.
Amphotericin B: A polyene antifungal used to treat severe leishmaniasis cases, known for its high toxicity.
Paromomycin: An aminoglycoside antibiotic with antileishmanial activity, used primarily for cutaneous leishmaniasis.
Uniqueness of Antileishmanial agent-13: this compound stands out due to its high selectivity and potency against Leishmania parasites, coupled with a lower toxicity profile compared to existing treatments . Its ability to target specific enzymes within the parasite makes it a promising candidate for further development as a safer and more effective antileishmanial agent.
Eigenschaften
Molekularformel |
C17H10BrClN4O |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
5-bromo-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H10BrClN4O/c18-9-1-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)2-3-11(14)15/h1-8,21,24H |
InChI-Schlüssel |
OBGGZEUPJBSXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



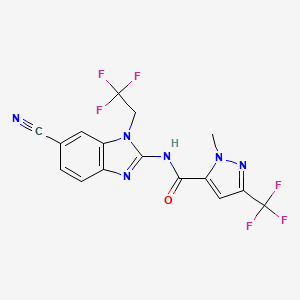
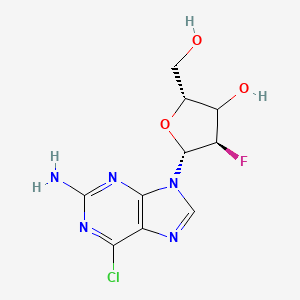



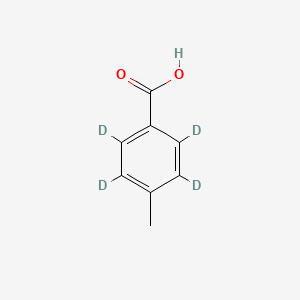


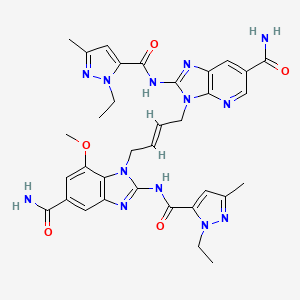

![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

